molecular formula C14H10ClF3N2O2 B1680088 Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]- CAS No. 160383-80-2

Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-

Cat. No.: B1680088
CAS No.: 160383-80-2
M. Wt: 330.69 g/mol
InChI Key: KRHJDJMOIKRPNN-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)-N’-(2-hydroxy-5-chlorophenyl)urea , is a small molecule drug that acts as an agonist for large conductance calcium-activated potassium channels (BK channels). It was initially developed by NTG Nordic Transport Group A/S and has been studied for its potential therapeutic applications in cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS-1608 involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxy-5-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate isocyanate , which then reacts with the aniline derivative to form the final urea compound .

Industrial Production Methods

While specific industrial production methods for NS-1608 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NS-1608 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and chlorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include such as and .

    Oxidation Reactions: Reagents like or can be used.

    Reduction Reactions: Reagents such as or are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted ureas , while oxidation reactions can produce carboxylic acids or ketones .

Mechanism of Action

NS-1608 exerts its effects by binding to and activating large conductance calcium-activated potassium channels (BK channels). This activation leads to an increase in potassium ion efflux, resulting in the hyperpolarization of the cell membrane. This hyperpolarization can cause relaxation of smooth muscle cells, which is beneficial in conditions such as urinary bladder dysfunction and cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NS-1608 is unique due to its specific chemical structure, which allows it to selectively activate BK channels without significant off-target effects. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

160383-80-2

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H10ClF3N2O2/c15-9-4-5-12(21)11(7-9)20-13(22)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,21H,(H2,19,20,22)

InChI Key

KRHJDJMOIKRPNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)O)C(F)(F)F

Appearance

Solid powder

160383-80-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3-(trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl)urea
NS 1608
NS-1608
NS1608

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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